molecular formula C13H18BrClO2 B8759396 4-((6-Bromohexyl)oxy)-3-chloroanisole CAS No. 56219-58-0

4-((6-Bromohexyl)oxy)-3-chloroanisole

Cat. No.: B8759396
CAS No.: 56219-58-0
M. Wt: 321.64 g/mol
InChI Key: UKOSNWUWCKENON-UHFFFAOYSA-N
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Description

4-((6-Bromohexyl)oxy)-3-chloroanisole is a halogenated anisole derivative featuring a bromohexyloxy chain at the 4-position and a chlorine substituent at the 3-position of the methoxybenzene ring. The chloro and methoxy substituents likely influence electronic characteristics, such as electron-withdrawing/donating effects, which are critical in tuning optoelectronic or biochemical interactions.

Properties

CAS No.

56219-58-0

Molecular Formula

C13H18BrClO2

Molecular Weight

321.64 g/mol

IUPAC Name

1-(6-bromohexoxy)-2-chloro-4-methoxybenzene

InChI

InChI=1S/C13H18BrClO2/c1-16-11-6-7-13(12(15)10-11)17-9-5-3-2-4-8-14/h6-7,10H,2-5,8-9H2,1H3

InChI Key

UKOSNWUWCKENON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCCCCCCBr)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural analogs and their properties, inferred from the evidence:

Compound Name Key Substituents/Features Notable Properties/Applications Reference
DPP Derivatives (e.g., DPP, DPP+, DPP2+) Bromohexyl chains, imidazole groups Mitochondria-targeting nanoparticles; self-assembly into NPs for drug delivery
2,5-Dibromo-3-(6-bromohexyl)thiophene Bromohexyl chain, thiophene core UV absorption at ~339 nm; used in liquid crystal and solar cell research
Methyl 3-[[4-(4-bromo-2-formylphenoxy)...] Bromo, methoxyphenoxy, triazine core Intermediate in triazine-based polymer synthesis
3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo... Chlorophenyl, pyrazole-carbothioamide High thermal stability (m.p. 210–211°C); NH/NH2 groups for H-bonding
4-Methoxybenzyl chloride Methoxy, chloromethyl groups Standard in analytical chemistry; precursor for fine chemicals
Key Observations:
  • Bromohexyl Chain Impact : The bromohexyl group in DPP derivatives and thiophene-based compounds enhances self-assembly and optoelectronic tuning. For example, DPP2+ NPs exhibit mitochondria-targeting capabilities due to imidazole-bromohexyl synergies , while the bromohexyl-thiophene derivative shows UV absorption at 339 nm, critical for solar energy applications .
  • Chloro/Methoxy Substituents : Chloro groups (as in 3-(4-chlorophenyl)-pyrazole) increase thermal stability (m.p. >200°C) and intermolecular interactions , whereas methoxy groups (e.g., in 4-methoxybenzyl chloride) improve solubility and serve as directing groups in electrophilic substitutions .
  • Synthetic Flexibility : Bromohexyl chains enable cross-coupling reactions (e.g., Heck reaction in thiophene derivatives ), while triazine cores (as in compound 5l ) provide rigidity for polymer backbones.

Physicochemical Properties

  • UV/Vis Absorption: Bromohexyl-containing thiophene derivatives exhibit absorption peaks between 315–376 nm, influenced by conjugation length and substituent electron effects . Chloroanisole derivatives likely show similar bathochromic shifts compared to non-halogenated analogs.
  • Thermal Stability : Chloro-substituted compounds (e.g., pyrazole-carbothioamide ) demonstrate higher melting points (>200°C) than methoxy-dominated analogs (e.g., 4-methoxybenzyl chloride, liquid at room temperature ).
  • Solubility: Bromohexyl chains may enhance lipid solubility, as seen in DPP-based nanoparticles , whereas polar groups (e.g., NH2 in pyrazole derivatives ) improve aqueous compatibility.

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